Imidazo[1,2-a]pyridin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate
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Overview
Description
N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE is a complex organic compound that features a combination of oxolane, imidazo[1,2-a]pyridine, and carbothioamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE typically involves multi-step reactions. One common approach is the condensation of oxolane-2-carbaldehyde with imidazo[1,2-a]pyridine-2-thiol in the presence of a base, followed by the addition of a carbothioamide group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.
Substitution: The imidazo[1,2-a]pyridine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Oxolane derivatives: Compounds containing the oxolane ring are often used in medicinal chemistry.
Carbothioamide derivatives: These compounds are known for their diverse chemical reactivity and biological properties.
Uniqueness
N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H17N3OS2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl N-(oxolan-2-ylmethyl)carbamodithioate |
InChI |
InChI=1S/C14H17N3OS2/c19-14(15-8-12-4-3-7-18-12)20-10-11-9-17-6-2-1-5-13(17)16-11/h1-2,5-6,9,12H,3-4,7-8,10H2,(H,15,19) |
InChI Key |
ZSSFHDGBVMXTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)SCC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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